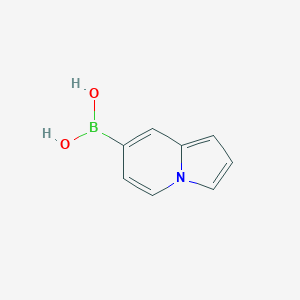

Indolizin-7-ylboronic acid

Description

Structure

2D Structure

Properties

Molecular Formula |

C8H8BNO2 |

|---|---|

Molecular Weight |

160.97 g/mol |

IUPAC Name |

indolizin-7-ylboronic acid |

InChI |

InChI=1S/C8H8BNO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h1-6,11-12H |

InChI Key |

NPUKUYSWWIYXMU-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=CC=CN2C=C1)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Indolizin 7 Ylboronic Acid and Its Derivatives

Established Synthetic Pathways for Indolizine (B1195054) Core Assembly

The construction of the fundamental indolizine skeleton is the initial and critical phase in the synthesis of Indolizin-7-ylboronic acid. Various established methods are utilized, primarily involving cycloaddition reactions and condensation-cyclization protocols.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are a cornerstone for synthesizing the indolizine framework. jbclinpharm.orgjbclinpharm.org This approach typically involves the reaction of a pyridinium (B92312) ylide with a suitable dipolarophile, such as an activated alkene or alkyne. rsc.orgijettjournal.org The versatility of this method allows for the introduction of a wide array of substituents onto the indolizine core by varying the starting materials. For instance, the reaction between pyridinium salts and dipolarophiles is a widely adopted strategy for producing indolizines with acceptor moieties at specific positions. rsc.org The procedures for 1,3-dipolar cycloaddition are generally straightforward, often requiring just two steps to achieve the desired indolizine structure. jbclinpharm.orgjbclinpharm.org

A notable example is the synthesis of 3-azaindolizines, which can be readily achieved through the 1,3-dipolar cycloaddition of an N-imminopyridinium ylide with acetylenic or ethenic compounds. jbclinpharm.org The reaction conditions and the nature of the reactants play a significant role in the outcome, influencing both the yield and the regioselectivity of the final product.

Condensation and Intramolecular Cyclization Protocols

Condensation reactions coupled with intramolecular cyclization represent another major route to the indolizine core. jbclinpharm.orgchemicalbook.com These protocols often start from appropriately functionalized pyridine (B92270) or pyrrole (B145914) derivatives. chemicalbook.com A classic example is the Scholtz synthesis, which involves the treatment of 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures. jbclinpharm.orgjbclinpharm.org

More contemporary methods have focused on developing milder and more efficient one-pot procedures. For example, an annulation process involving Knoevenagel condensation and subsequent intramolecular aldol (B89426) cyclization has been shown to tolerate a broad scope of substrates, enabling the introduction of various substituents on both the pyridine and pyrrole rings of the indolizine system. rsc.org Similarly, intramolecular cyclization of functionalized pyridines provides a direct pathway to the indolizine nucleus. chemicalbook.com For instance, the synthesis of (–)-Indolizidine 167B utilizes a one-pot intramolecular cyclization following a highly regioselective hydroformylation reaction. nih.gov

| Synthetic Pathway | Key Reaction Type | Starting Materials | Key Advantages | References |

|---|---|---|---|---|

| Cycloaddition Reactions | 1,3-Dipolar Cycloaddition | Pyridinium ylides and dipolarophiles (alkenes/alkynes) | High versatility in substituent introduction, often simple two-step procedures. | jbclinpharm.orgjbclinpharm.orgrsc.orgijettjournal.org |

| Condensation and Intramolecular Cyclization | Knoevenagel Condensation, Aldol Cyclization, Hydroformylation/Cyclization | Functionalized pyridines or pyrroles | Allows for the construction of complex substitution patterns, potential for one-pot reactions. | jbclinpharm.orgrsc.orgchemicalbook.comnih.gov |

Direct and Indirect Strategies for Boronic Acid Functionalization at the Indolizine-7 Position

Once the indolizine core is assembled, the next crucial step is the introduction of the boronic acid group at the 7-position. This can be achieved through either direct borylation of the pre-formed indolizine ring or through cross-coupling reactions using a pre-functionalized indolizine.

Regioselective Boronylation Approaches

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters. usp.br For the indolizine system, iridium-catalyzed C-H borylation has been investigated. usp.brresearchgate.net The regioselectivity of this reaction is a key challenge. While studies have shown successful borylation at various positions of the indolizine ring, achieving selective functionalization at the C7-position often requires the use of directing groups or specific substitution patterns on the indolizine substrate. usp.brnih.gov For instance, the borylation of indoles, a related heterocyclic system, often occurs at multiple sites, and achieving high regioselectivity can be challenging. nih.gov However, the development of new catalytic systems and a deeper understanding of the reaction mechanisms are paving the way for more controlled and selective borylation of heterocycles like indolizine. usp.brresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

An alternative and often more controlled approach to introducing the boronic acid functionality is through transition metal-catalyzed cross-coupling reactions. This indirect strategy involves first introducing a halogen or another suitable leaving group at the 7-position of the indolizine, which then serves as a handle for subsequent reactions.

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming carbon-carbon bonds. nih.govlibretexts.org In the context of synthesizing this compound derivatives, this reaction can be employed by reacting a 7-haloindolizine with a boron-containing reagent such as bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. researchgate.netresearchgate.net This method offers excellent functional group tolerance and generally proceeds under mild reaction conditions. nih.govmdpi.com The success of the Suzuki-Miyaura coupling depends on several factors, including the choice of catalyst, base, and solvent. mdpi.com The ability to use this reaction on unprotected nitrogen-rich heterocycles has expanded its utility in synthesizing complex molecules. nih.gov

| Strategy | Key Reaction | Description | Key Considerations | References |

|---|---|---|---|---|

| Regioselective Borylation | Iridium-catalyzed C-H Borylation | Direct conversion of a C-H bond at the 7-position to a C-B bond. | Controlling regioselectivity can be challenging; may require directing groups. | usp.brresearchgate.netnih.govresearchgate.net |

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed Cross-Coupling | Reaction of a 7-haloindolizine with a diboron (B99234) reagent. | Requires pre-functionalization of the indolizine ring; offers high control and functional group tolerance. | researchgate.netnih.govlibretexts.orgresearchgate.netmdpi.com |

The requested topics, such as Nickel-Catalyzed Cross-Coupling via C-F Bond Activation, specific metal-catalyzed and metal-free borylations of the indolizine-7-position, the Petasis Borono-Mannich reaction involving this specific boronic acid, its selective derivatization, and stereochemical control in its synthesis, are not documented in a way that would allow for the creation of a thorough, informative, and scientifically accurate article as specified.

General principles of these named reactions are well-established for other classes of compounds, but their direct application to the synthesis and functionalization of this compound is not described in the accessible literature. Therefore, to adhere to the principles of scientific accuracy and avoid generating speculative or unverified content, the article as requested cannot be written.

Spectroscopic and Structural Elucidation of Indolizin 7 Ylboronic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, COSY, HETCOR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For indolizin-7-ylboronic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HETCOR/HSQC) NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the indolizine (B1195054) core and the position of the boronic acid substituent.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each of the protons on the indolizine ring system. The chemical shifts are influenced by the electron-donating nitrogen atom and the anisotropic effects of the fused ring system. Based on data from related indolizine derivatives, the approximate chemical shifts can be predicted. nipne.ro The protons on the pyridinyl portion of the ring system (H-5, H-6, and H-8) are expected to appear at lower field compared to those on the five-membered ring (H-1, H-2, and H-3). The boronic acid group, -B(OH)₂, has protons that are typically broad and may exchange with residual water in the NMR solvent, making them difficult to observe. reddit.com

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The number of unique carbon signals will correspond to the number of chemically non-equivalent carbon atoms in this compound. The carbon atom attached to the boronic acid group (C-7) is expected to show a characteristic chemical shift. Full proton broadband decoupling is typically used to simplify the spectrum to single lines for each carbon. nipne.ro

2D NMR Spectroscopy (COSY and HETCOR/HSQC): To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. Cross-peaks in the COSY spectrum will reveal which protons are adjacent to each other, allowing for the tracing of the connectivity within the indolizine ring system. nipne.royoutube.comresearchgate.net

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between directly bonded protons and carbons (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, enabling a definitive assignment of the carbon skeleton. nipne.rouvic.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous indolizine structures.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 6.5 - 7.0 | 110 - 115 |

| 2 | 6.2 - 6.7 | 100 - 105 |

| 3 | 7.0 - 7.5 | 120 - 125 |

| 5 | 7.5 - 8.0 | 125 - 130 |

| 6 | 6.8 - 7.3 | 115 - 120 |

| 7 | - | 130 - 135 (ipso-carbon) |

| 8 | 7.8 - 8.3 | 120 - 125 |

| 8a | - | 135 - 140 |

Vibrational Spectroscopy Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes. youtube.comsu.senih.gov For this compound, these techniques would confirm the presence of the B-O-H and aromatic C-H and C=C bonds.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations of the indolizine system are expected to produce strong signals in the Raman spectrum. The symmetric B-O stretching vibration may also be Raman active.

Table 2: Expected Vibrational Frequencies for this compound Data based on typical vibrational modes for arylboronic acids and aromatic heterocycles.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H Stretch (Boronic Acid) | 3200 - 3600 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=C Aromatic Ring Stretch | 1450 - 1600 | IR, Raman |

| B-O Stretch | 1300 - 1400 | IR, Raman |

| Aromatic C-H Bend | 700 - 900 | IR |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis (e.g., APCI)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. wikipedia.org For this compound, techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) would be suitable. nih.govnih.gov

The mass spectrum would be expected to show a prominent molecular ion peak ([M]+ or [M+H]+) corresponding to the exact mass of this compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the precise molecular formula by measuring the mass-to-charge ratio to several decimal places.

The fragmentation pattern can provide valuable structural information. For this compound, characteristic fragmentation pathways may include the loss of water (H₂O) from the boronic acid moiety, or cleavage of the boronic acid group itself. The indolizine ring is relatively stable, but some fragmentation of the heterocyclic core may also be observed under higher energy conditions. acs.orgscirp.orgnih.govlibretexts.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Characterization

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic properties of molecules. Indolizine and its derivatives are known to be fluorescent, and their photophysical properties are of significant interest. acs.orgresearchgate.netaminer.org

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be expected to show characteristic absorption bands corresponding to π-π* electronic transitions within the aromatic indolizine system. nist.gov The position and intensity of these bands are sensitive to the substitution pattern on the ring. The boronic acid group may cause a slight shift in the absorption maxima compared to unsubstituted indolizine.

Fluorescence Spectroscopy: Upon excitation at a wavelength corresponding to one of its absorption bands, this compound is expected to exhibit fluorescence. The emission spectrum would show a characteristic emission maximum at a longer wavelength than the absorption maximum (the Stokes shift). The quantum yield of fluorescence, a measure of the efficiency of the emission process, could also be determined. The fluorescence properties are often sensitive to the solvent environment and the presence of substituents. acs.orgresearchgate.net

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing

The resulting crystal structure would confirm the planarity of the indolizine ring system and reveal the geometry of the boronic acid group. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the boronic acid hydroxyl groups and potential π-π stacking between the aromatic indolizine rings. rsc.org This information is crucial for understanding the supramolecular chemistry of the compound.

Elemental Compositional Analysis for Purity and Stoichiometry

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages of these elements are compared with the calculated theoretical values for the proposed molecular formula of this compound (C₈H₈BNO₂). A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the purity and correct elemental composition of the synthesized compound. This technique is often used in conjunction with other spectroscopic methods to provide a complete and unambiguous characterization of a new chemical entity.

Computational and Theoretical Investigations of Indolizin 7 Ylboronic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental in predicting the intrinsic properties of a molecule. For Indolizin-7-ylboronic acid, these methods would elucidate its electronic characteristics, stability, and reactivity profile, providing a theoretical foundation for its chemical behavior.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govnih.gov A DFT analysis of this compound would begin with geometry optimization to determine its most stable three-dimensional conformation. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound No specific experimental or computational data for this compound is available in the reviewed literature. The table below is a representative example of parameters that would be obtained from DFT calculations.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-B | Carbon-Boron bond length | 1.55 |

| B-O | Boron-Oxygen bond length | 1.37 |

| **Bond Angles (°) ** | ||

| C-B-O | Angle between Carbon, Boron, and Oxygen | 120.0 |

| O-B-O | Angle within the boronic acid group | 120.0 |

| Dihedral Angles (°) | ||

| C-C-C-B | Torsional angle defining the orientation of the boronic acid group | 0.0 or 180.0 |

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). libretexts.org

An FMO analysis of this compound would calculate the energies and visualize the spatial distribution of these orbitals. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. libretexts.org The distribution of the HOMO and LUMO across the indolizine (B1195054) and boronic acid moieties would pinpoint the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Representative FMO Data from Computational Analysis Specific FMO data for this compound is not available. This table illustrates the typical output of such an analysis.

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.7 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. faccts.de It translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. nih.govmaterialsciencejournal.org

Prediction of Non-Linear Optical (NLO) Properties and Charge Distribution

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics. rsc.org Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ). Molecules with significant NLO responses typically feature a "push-pull" electronic system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. researchgate.netresearchgate.net

A computational study on this compound would determine if its structure facilitates the intramolecular charge transfer necessary for NLO activity. The indolizine ring can act as an electron donor, while the boronic acid group can function as an acceptor. DFT calculations would quantify the dipole moment, polarizability, and first hyperpolarizability (β) to assess its potential as an NLO material. rsc.org Analysis of the charge distribution would further clarify the extent of charge separation in both the ground and excited states.

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations on an isolated molecule, molecular modeling and simulations are used to predict how a molecule interacts with its environment, particularly with biological macromolecules.

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. researchgate.netmdpi.com

Molecular docking studies for this compound would involve computationally placing the molecule into the active site of various target proteins. The simulation scores the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions to predict the most stable binding mode and estimate the binding affinity. mdpi.com Given that boronic acids are known to form covalent or strong non-covalent interactions with serine residues in enzyme active sites, docking studies could explore potential targets like proteases or other enzymes. researchgate.net Such studies would provide valuable hypotheses about the compound's mechanism of action and guide further experimental validation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape and binding dynamics of molecules like this compound. By simulating the atomic motions over time, MD can provide insights into the molecule's flexibility, preferred shapes (conformations), and its interactions with biological targets such as proteins.

Conformational Analysis: The indolizine core, being a fused bicyclic aromatic system, is largely planar. However, the boronic acid group (-B(OH)₂) at the 7-position possesses rotational freedom around the C-B bond. MD simulations can elucidate the preferred orientation of this group relative to the indolizine ring system. Key dihedral angles, such as the one defined by atoms C6-C7-B-O, are monitored during the simulation to identify the most stable rotamers. Furthermore, the planarity of the indolizine ring itself can be assessed by calculating out-of-plane bending angles, which can be influenced by substituents and the molecular environment. Computational studies on other indolizine derivatives have shown that the conformation can be crucial for biological activity, with specific spatial arrangements being necessary for effective binding to target proteins. For instance, in the case of indolizine-based COX-2 inhibitors, the cis configuration was found to lead to a more stable conformation within the enzyme's active site researchgate.net.

Binding Dynamics: MD simulations are instrumental in understanding how this compound interacts with and binds to a target protein. These simulations can reveal the key amino acid residues involved in the binding process, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking), and the stability of the resulting complex. The boronic acid moiety is of particular interest as it can form reversible covalent bonds with serine, threonine, or lysine (B10760008) residues in a protein's active site, a binding mode that has been exploited in the design of various inhibitors. MD simulations can help to characterize the formation and breaking of these covalent bonds and to calculate the binding free energy, which is a measure of the binding affinity. Accelerated MD techniques can be employed to overcome the timescale limitations of conventional MD and to capture rare binding and unbinding events, providing a more complete picture of the binding kinetics nih.gov.

To illustrate the type of data obtained from such simulations, the following table presents a hypothetical analysis of the conformational preferences of the boronic acid group in this compound in an aqueous environment.

| Dihedral Angle (C6-C7-B-O1) | Population (%) | Average H-Bonds (B(OH)₂ with Water) |

| -180° to -120° | 15 | 2.1 |

| -120° to -60° | 30 | 2.5 |

| -60° to 0° | 5 | 1.8 |

| 0° to 60° | 5 | 1.9 |

| 60° to 120° | 30 | 2.6 |

| 120° to 180° | 15 | 2.2 |

This is a hypothetical data table for illustrative purposes.

Theoretical Prediction of Reaction Mechanisms and Catalytic Pathways

Theoretical calculations, particularly those based on density functional theory (DFT), are invaluable for predicting the reaction mechanisms and catalytic pathways involving this compound. These methods allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of activation energies, thereby providing a detailed understanding of a reaction's feasibility and kinetics.

Reaction Mechanisms of the Indolizine Scaffold: The synthesis of the indolizine core itself can be studied computationally. For example, theoretical calculations have been used to elucidate the mechanism of indolizine synthesis through the annulation of pyridinium (B92312) 1,4-thiolates and copper carbenes researchgate.net. Such studies can predict the relative Gibbs free energies of reactants, intermediates, transition states, and products, helping to identify the most likely reaction pathway. For this compound, computational studies could be used to predict its reactivity in various chemical transformations, such as electrophilic aromatic substitution on the indolizine ring. The calculations would indicate the most likely site of substitution (e.g., C1, C3, or C5) by analyzing the electron density distribution and the stability of the corresponding reaction intermediates.

Catalytic Pathways of the Arylboronic Acid Moiety: The boronic acid group is a versatile functional group, most notably for its role in the Suzuki-Miyaura cross-coupling reaction. Computational studies have been extensively used to investigate the mechanism of this palladium-catalyzed reaction, including the oxidative addition, transmetalation, and reductive elimination steps nih.gov. For this compound, theoretical calculations could be employed to predict its efficacy as a coupling partner in such reactions. The calculations could assess the energetics of the transmetalation step, which is often rate-determining, and how the electronic properties of the indolizine ring influence this step. Furthermore, computational methods can be used to study other reactions of the boronic acid group, such as its conversion to a phenol (B47542) (hydroxylation) or an amine.

The following table provides an example of calculated activation energies for key steps in a hypothetical reaction involving this compound, such as a Suzuki-Miyaura coupling.

| Reaction Step | Catalyst System | Solvent | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(PPh₃)₄ | Toluene | 12.5 |

| Transmetalation | Pd(PPh₃)₄ | Toluene | 18.2 |

| Reductive Elimination | Pd(PPh₃)₄ | Toluene | 8.7 |

This is a hypothetical data table for illustrative purposes.

Academic Research Applications of Indolizin 7 Ylboronic Acid Derivatives

Applications in Catalysis and Organic Synthesis

The utility of indolizin-7-ylboronic acid derivatives in catalysis and organic synthesis is a growing area of interest. The boronic acid functional group serves as a key handle for various transformations, while the indolizine (B1195054) core can influence the reactivity and selectivity of these processes.

This compound as a Component in Cross-Coupling Reagents and Catalytic Systems

This compound is a valuable building block in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Organoboron compounds, such as this compound, are favored due to their stability, low toxicity, and the mild reaction conditions under which they can be coupled. The general mechanism of the Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.

While specific examples detailing the use of this compound in Suzuki-Miyaura reactions are not extensively documented in publicly available literature, the principles of this reaction are well-established. The indolizine moiety would be transferred to an aryl, vinyl, or alkyl halide, leading to the formation of 7-substituted indolizine derivatives. These products are of significant interest due to the diverse biological activities associated with the indolizine scaffold.

Furthermore, ruthenium-catalyzed C-H arylation of indoles with boronic acids presents another avenue for the application of this compound. This method allows for the direct formation of C-C bonds by activating a C-H bond, offering a more atom-economical approach compared to traditional cross-coupling reactions. In this context, this compound could serve as the arylating agent to functionalize other heterocyclic systems.

The development of organic photocatalysts has also opened new possibilities for the radical couplings of boronic acid derivatives. Acridium-based organic photocatalysts have been shown to be effective in oxidizing boronic acids through a single electron transfer process, generating radicals that can participate in various coupling reactions. This methodology could be applied to this compound for the synthesis of novel indolizine-containing compounds.

Role in Asymmetric Organocatalysis and Chiral Synthesis

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Boronic acids and their derivatives have been increasingly utilized in asymmetric synthesis, both as chiral reagents and as components of chiral catalysts. While the direct application of this compound in asymmetric organocatalysis is not yet widely reported, the existing literature on chiral boronic esters provides a strong foundation for its potential in this field.

One established approach involves the catalytic asymmetric hydroboration of alkenes to produce chiral boronic esters. These esters are versatile intermediates that can be further transformed into a variety of chiral compounds, including alcohols, amines, and alkanes, with high enantiomeric purity. Oxime-directed catalytic asymmetric hydroboration is a specific method that has been successfully employed for the synthesis of chiral tertiary boronic esters. It is conceivable that indolizine-containing alkenes could be subjected to similar methodologies to generate chiral indolizinylboronic esters.

Furthermore, the modular synthesis of organoboron helically chiral compounds has been demonstrated. This approach involves the preparation of flexible oligoaryl precursors followed by the introduction of a Lewis acidic boron to form fused scaffolds. The inherent chirality of the resulting helical structures could be influenced by the nature of the aromatic subunits. An indolizine moiety could potentially be incorporated into such precursors to generate novel chiral boron-containing materials with interesting chiroptical properties.

The development of catalytic dynamic kinetic asymmetric palladium-catalyzed cross-coupling reactions of configurationally stable bromo-azaborines with boronic acid derivatives also highlights the potential for creating chiral at boron compounds. This strategy could be adapted to utilize this compound to synthesize novel axially chiral biaryl compounds containing an indolizine unit.

Catalytic Effects in Click Chemistry and Other Organic Transformations

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. Boronic acids have been shown to play a role in accelerating and catalyzing certain click reactions. For instance, boronic acids can catalyze azido-alkyne cycloadditions, presumably through the electrophilic activation of unsaturated carboxylic acids.

A significant application of boronic acids in a click chemistry context is the in situ discovery of enzyme inhibitors. For example, in situ click chemistry has been employed to identify potent boronic acid-based β-lactamase inhibitors. mdpi.com In this approach, a boronic acid "warhead" and a library of alkyne fragments are incubated with the target enzyme, which then catalyzes the formation of a triazole inhibitor within its active site. mdpi.com This method allows for the rapid and efficient discovery of highly potent and selective inhibitors. This compound could be a valuable scaffold for such an approach, given the known antimicrobial properties of the indolizine core.

Boronic acids can also participate in condensation-based click reactions. Accelerated click reactions using boronic acids in microdroplets have been reported for the synthesis of various heterocycles under ambient conditions without a catalyst. This technique could potentially be applied to this compound and various amines to generate a library of novel indolizine-containing heterocyclic compounds.

Applications in Biomedical Research (Mechanistic Insights)

Derivatives of this compound are of significant interest in biomedical research due to the diverse biological activities exhibited by both the indolizine scaffold and the boronic acid functional group. These compounds have been investigated for their potential to modulate the activity of various enzymes and receptors, as well as for their anti-infective properties.

Elucidation of Enzyme and Receptor Modulatory Activities (e.g., α7 nAChR, Proteasome, β-Lactamase)

α7 Nicotinic Acetylcholine (B1216132) Receptor (α7 nAChR) Modulation:

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that plays a crucial role in cognitive functions. It is a promising therapeutic target for neurological disorders such as schizophrenia and Alzheimer's disease. A series of indolizine derivatives have been synthesized and evaluated as α7 nAChR agonists. nih.gov These studies have provided valuable insights into the structure-activity relationships (SAR) of indolizine-based α7 nAChR modulators. While these initial studies did not specifically include a boronic acid at the 7-position, the derivatization at this position is a logical next step to explore its influence on receptor binding and activation. The boronic acid group could potentially form additional hydrogen bonds with the receptor, enhancing affinity and potency.

Proteasome Inhibition:

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, and its inhibition is a validated strategy for cancer therapy. Boronic acid-containing compounds, such as bortezomib (B1684674) and ixazomib, are clinically approved proteasome inhibitors. nih.govmdpi.comtum.de These drugs typically consist of a peptide backbone with a C-terminal boronic acid that reversibly binds to the active site of the proteasome. tum.de Novel non-peptide proteasome inhibitors bearing a boronic acid warhead have also been developed. Given the anticancer properties reported for some indolizine derivatives, the synthesis and evaluation of this compound-containing compounds as proteasome inhibitors is a promising area of research. The indolizine scaffold could offer a unique interaction profile with the proteasome, potentially leading to inhibitors with improved selectivity or a different resistance profile.

β-Lactamase Inhibition:

Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health threat. Boronic acids have emerged as effective inhibitors of serine β-lactamases. They act as transition-state analogs, mimicking the tetrahedral intermediate formed during β-lactam hydrolysis. The discovery of boronic acid-based β-lactamase inhibitors has been facilitated by in situ click chemistry, as mentioned previously. mdpi.com Given that many heterocyclic compounds exhibit antibacterial activity, this compound represents an attractive scaffold for the design of novel β-lactamase inhibitors. The indolizine core could be further functionalized to optimize interactions with the active site of various β-lactamases.

Below is a table summarizing the modulatory activities of related boronic acid and indolizine derivatives:

| Target | Compound Class | Observed Activity | Potential Role of this compound |

| α7 nAChR | Indolizine derivatives | Agonistic activity nih.gov | Potential for enhanced potency and altered selectivity. |

| Proteasome | Dipeptidyl boronic acids | Potent and selective inhibition nih.gov | Novel non-peptidic scaffold for new inhibitor design. |

| β-Lactamase | Phenylboronic acids | Inhibition of Class A and C enzymes mdpi.com | Scaffold for developing new inhibitors with a unique structure. |

Mechanistic Investigations of Anti-infective Potentials (e.g., Antitubercular, Antibacterial, Antiviral)

Antitubercular Activity:

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from an infectious disease worldwide. There is an urgent need for new drugs to combat drug-resistant strains. Several studies have demonstrated the significant antitubercular activity of substituted indolizine derivatives. nih.govnih.gov Notably, a study on substituted 7-methyl and 7-formylindolizines revealed that a formyl group at the 7-position of the indolizine nucleus was beneficial for activity. nih.gov One such compound displayed a minimum inhibitory concentration (MIC) of 4 µg/mL against the H37Rv strain and 32 µg/mL against multi-drug-resistant (MDR) strains of M. tuberculosis. nih.gov The boronic acid group, being isosteric to a carboxylic acid and capable of forming covalent interactions, represents a compelling functional group to explore at the 7-position. Boronic-aurone derivatives have also shown promise as anti-tubercular agents. The combination of the indolizine scaffold with a boronic acid at the 7-position could lead to potent new antitubercular agents.

Antibacterial Activity:

The indolizine scaffold is present in numerous compounds with a broad spectrum of antibacterial activity. Various indolizine derivatives have been synthesized and shown to be effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netnih.govmdpi.comnih.gov The mechanism of action is often related to the disruption of bacterial cell membranes or the inhibition of essential enzymes. The introduction of a boronic acid group at the 7-position could enhance the antibacterial activity through several mechanisms, including improved cell penetration or inhibition of bacterial serine proteases.

Antiviral Activity:

Boronic acid modifications have been shown to enhance the antiviral activities of other heterocyclic compounds. For example, boronic acid-modified quindoline (B1213401) derivatives have demonstrated potent anti-influenza A virus (IAV) activity. nih.gov These compounds were found to inhibit viral entry and neuraminidase activity. nih.gov Similarly, novel boron-containing oseltamivir (B103847) derivatives have been developed to overcome drug resistance. mdpi.com While the antiviral activity of indolizine derivatives is less explored, some indole-based compounds have shown activity against a range of DNA and RNA viruses. nih.gov The unique glycan-binding ability of boronic acids could be harnessed by incorporating this functional group onto the indolizine scaffold to develop novel antiviral agents.

The following table summarizes the anti-infective potential of related compounds:

| Activity | Compound Class | Key Findings | Potential of this compound |

| Antitubercular | 7-Formylindolizines | MIC of 4 µg/mL against M. tuberculosis H37Rv. nih.gov | Potential for potent activity due to the favorable substitution pattern. |

| Antibacterial | Indolizine-1-carbonitriles | Active against various bacterial strains. nih.gov | Potential for broad-spectrum antibacterial activity. |

| Antiviral | Boronic acid-modified quindolines | Inhibition of influenza A virus entry and neuraminidase. nih.gov | Potential to develop novel antiviral agents by targeting viral glycoproteins. |

In Vitro Studies on Cellular Processes (e.g., Cell Cycle Perturbation, Apoptosis Induction)

Research into the biological activities of indolizine derivatives has revealed their potential to influence key cellular processes, including cell cycle progression and apoptosis. In vitro studies using various human cancer cell lines have demonstrated the cytotoxic effects of these compounds.

One study investigated a novel indolizine derivative, referred to as compound C3, on several cancer cell lines, including HepG2 (human liver cancer), A549 (human lung cancer), and HeLa (human cervical cancer). The results indicated that this compound exhibited potent anti-proliferative activity, with a particularly strong inhibitory effect on HepG2 cells. nih.gov

Further investigation into the mechanism of action in HepG2 cells confirmed that the compound induces apoptosis. This was verified through multiple analytical methods: nih.gov

Fluorescent Staining: Techniques such as Hoechst staining and acridine (B1665455) orange/ethidium bromide staining revealed characteristic morphological changes associated with apoptosis in treated cells. nih.gov

Flow Cytometry: Annexin V-FITC/PI double staining provided quantitative data confirming an increased rate of apoptosis in HepG2 cells following treatment. nih.gov

Mitochondrial Pathway: The study demonstrated that the apoptosis induction occurs via the mitochondria-p53 pathway. The compound was found to increase intracellular reactive oxygen species (ROS) and decrease the mitochondrial membrane potential. This led to the activation and nuclear accumulation of p5p53, an upregulation of the pro-apoptotic protein Bax, and a downregulation of the anti-apoptotic protein Bcl-2. Consequently, cytochrome c was released from the mitochondria, activating caspase-3 and executing the apoptotic process. nih.gov

Other studies have also noted that certain indolizine derivatives can induce apoptosis in A549 cells. nih.gov The collective findings suggest that the indolizine scaffold is a promising starting point for developing agents that can modulate cellular life and death cycles.

Table 1: Cytotoxicity of Indolizine Derivatives on Different Cancer Cell Lines Data represents the mean ± standard deviation from three independent experiments.

| Compound | Cell Line | IC₅₀ (μM) after 24h |

|---|---|---|

| C1 | HepG2 | 27.43 ± 1.16 |

| A549 | 41.23 ± 2.41 | |

| HeLa | 65.37 ± 3.52 | |

| C2 | HepG2 | 23.51 ± 0.98 |

| A549 | 36.54 ± 1.95 | |

| HeLa | 51.82 ± 2.89 | |

| C3 | HepG2 | 15.72 ± 0.54 |

| A549 | 29.87 ± 1.23 | |

| HeLa | 43.61 ± 2.17 | |

| C4 | HepG2 | 31.09 ± 1.58 |

| A549 | 47.33 ± 2.76 | |

| HeLa | 71.29 ± 4.01 |

Exploration of Molecular Targets and Binding Mechanisms in Other Pharmacological Contexts

The therapeutic potential of indolizine derivatives extends to various pharmacological targets beyond general cytotoxicity. The versatility of the indolizine nucleus allows it to be tailored to interact with specific proteins involved in disease pathways. mdpi.com

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is considered a significant target for cancer immunotherapy. nih.gov Researchers have synthesized and evaluated series of naphthoindolizine and indolizinoquinoline-5,12-dione derivatives as IDO1 inhibitors. Many of these compounds displayed significant inhibitory potency against the IDO1 enzyme and showed high selectivity over tryptophan 2,3-dioxygenase (TDO). The most potent compounds identified, such as compound 5c (IC₅₀ of 23 nM), serve as promising leads for the development of new cancer immunotherapy agents. nih.gov

α7 Nicotinic Acetylcholine Receptor (nAChR) Agonism: The human α7 nicotinic acetylcholine receptor (nAChR) is a key therapeutic target for treating cognitive impairments associated with conditions like schizophrenia. nih.gov A series of indolizine derivatives were designed and synthesized to target this receptor. Biological evaluations showed that these compounds have a strong affinity for the α7 nAChR and act as potent agonists, with some derivatives demonstrating higher potency than the control compound, EVP-6124. nih.gov These findings highlight the potential of the indolizine scaffold in developing treatments for neurological disorders. nih.gov

The boronic acid functional group is known for its ability to form reversible covalent bonds with diols and specific amino acid side chains, suggesting that an this compound scaffold could be engineered to target a unique range of biological molecules, including glycoproteins and enzymes with serine in their active sites. nih.gov

Computational Approaches to Therapeutic Target Interaction (e.g., Protein Binding Studies)

Computational methods are integral to modern drug discovery for predicting and analyzing the interactions between small molecules and their protein targets. Techniques like molecular docking and Density Functional Theory (DFT) are used to understand binding affinities and mechanisms, guiding the rational design of more effective therapeutic agents. biorxiv.orgresearchgate.net

Molecular docking simulations have been successfully employed to study how indolizine derivatives interact with their targets. For instance, in the development of α7 nAChR agonists, docking studies provided crucial insights into the binding modes of the synthesized indolizine compounds, helping to explain their structure-activity relationships. nih.gov Similarly, molecular docking was used to investigate the binding of naphthoindolizine derivatives to the active site of the IDO1 enzyme. nih.gov

In studies of other boronic acid derivatives, computational techniques have been applied to characterize their binding energy within the active site of target proteins like urokinase-type plasminogen activator (uPA). biorxiv.org These computational analyses can identify key amino acid residues involved in the interaction and quantify the binding affinity. biorxiv.org For example, DFT studies can calculate geometric optimization, single point energy, and self-consistent reaction field values to confirm the stability and binding energy of the ligand-protein complex. biorxiv.org Such computational approaches are invaluable for predicting the potential of novel compounds, like this compound derivatives, to effectively bind to their intended therapeutic targets.

Structure-Activity Relationship (SAR) Studies for Rational Design of Bioactive Indolizines

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how the chemical structure of a compound influences its biological activity. youtube.com By synthesizing and testing a series of related analogs, researchers can identify the chemical motifs responsible for a molecule's therapeutic effects, guiding the rational design of more potent and selective drugs. youtube.comeurekaselect.com

SAR studies have been pivotal in the development of bioactive indolizine derivatives for various therapeutic targets.

IDO1 Inhibitors: For naphthoindolizine and indolizinoquinoline-5,12-dione derivatives, SAR analysis revealed key structural features required for potent IDO1 inhibition. By systematically modifying different parts of the molecule and evaluating the resulting inhibitory activity, researchers were able to identify compounds with low nanomolar IC₅₀ values, establishing a clear relationship between specific structural modifications and enzyme inhibition. nih.gov

α7 nAChR Agonists: In the pursuit of novel agonists for the α7 nAChR, SAR studies of indolizine derivatives helped to elucidate the structural requirements for receptor affinity and agonistic activity. The insights gained from these studies are being used to guide the design of next-generation compounds with improved potency for treating cognitive deficits. nih.gov

These examples demonstrate that the indolizine core is a versatile scaffold that can be systematically modified. The introduction of a boronic acid group at the 7-position would offer a unique point for chemical modification, allowing for detailed SAR exploration to optimize interactions with specific biological targets and enhance desired pharmacological properties.

Applications in Materials Science and Advanced Functional Systems

The unique electronic and photophysical properties of the indolizine core make it an attractive building block for advanced functional materials. rsc.org Its electron-rich nature and rigid, planar structure are conducive to creating materials with applications in optics and electronics.

Design and Synthesis of Fluorescent Probes and Optoelectronic Materials

Indolizine derivatives are increasingly recognized for their potential as organic fluorescent molecules. rsc.org Their inherent fluorescence can be tuned by chemical modifications, making them suitable for a range of applications.

Researchers have designed and synthesized new blue-emitting materials based on 1,2-diphenylindolizine (B8516138) for use in organic light-emitting devices (OLEDs). nih.gov These derivatives exhibit strong emission around 450 nm and possess enhanced thermal stability, making them suitable for practical device applications. nih.gov Furthermore, π-expanded indoloindolizines, created by merging indole (B1671886) and indolizine frameworks, show vivid colors and fluorescence across the visible spectrum. chemrxiv.org These larger systems demonstrate enhanced stability against photooxidation compared to traditional polycyclic aromatic compounds, positioning them as a promising platform for developing stable and tunable organic materials for optoelectronics. chemrxiv.org

By introducing different functional groups onto the indolizine scaffold, scientists have created a library of color-tunable fluorophores. For example, the Suzuki coupling reaction of ethyl 3-bromoindolizine-7-carboxylate with various arylboronic acids yields derivatives with distinct photophysical properties, demonstrating that the emission color can be precisely controlled through rational design.

Table 2: Photophysical Properties of Selected Indolizine-Based Fluorophores

| Compound | R Group | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| 10 | 4-fluorophenyl | 393 | 418 | 25 |

| 11 | 4-formylphenyl | 411 | 511 | 100 |

| 12 | 4-(trifluoromethyl)phenyl | 397 | 423 | 26 |

| 13 | 4-methoxyphenyl | 405 | 441 | 36 |

| 14 | 4-(dimethylamino)phenyl | 439 | 535 | 96 |

Development of Chemical and Biosensors

The tunable fluorescence of indolizine derivatives makes them excellent candidates for the development of chemical sensors and biosensors. rsc.org These sensors operate by changing their fluorescent properties in response to a specific analyte or a change in the local environment.

A fluorescent pH sensor was developed based on an indolizine fluorophore by introducing a pH-responsive N,N-dimethylamino group. mdpi.com The sensor exhibits a clear change in its fluorescence depending on the pH, demonstrating the potential of this class of compounds for creating probes to monitor biological systems and environmental changes. mdpi.com

In another application, a "turn-on" fluorescent probe for the detection of sulfite (B76179) was created using an indolizine core. rsc.org This probe, CRL-1, shows a rapid response (within 10 seconds) and excellent selectivity for sulfite, with a strong fluorescence emission at 458 nm upon binding. rsc.org The development of such probes highlights the utility of the indolizine platform in creating sensitive and selective chemical sensors. The broad specificity of some transcription factor-based biosensors for indole derivatives also suggests potential for engineering new biosensing systems. nih.govfigshare.com

Integration into Advanced Composite Materials and Thin Films

The integration of functional molecules into advanced composite materials and thin films is a strategy to impart specific chemical or physical properties to the bulk material. While direct research on the incorporation of this compound derivatives into these materials is not extensively documented, the known reactivity of the boronic acid group suggests potential applications in this domain. Boronic acids are known to form reversible covalent bonds with diols, a property that has been exploited in the development of responsive thin films.

For instance, phenylboronic acid-functionalized poly(amido amine) polymers have been successfully used to create multilayered thin films in conjunction with diol-containing macromolecules like poly(vinyl alcohol) and chondroitin (B13769445) sulfate. nih.govnih.gov These films can exhibit responsiveness to stimuli such as glucose, which can interact with the boronic acid moieties. nih.govnih.gov The thickness of these films can be controlled, with studies showing thicknesses of around 100 nm for 10 bilayers with poly(vinyl alcohol) and up to 600 nm with chondroitin sulfate. nih.govresearchgate.net

The presence of the boronic acid group in this compound derivatives could similarly allow for their integration into polymer matrices containing diol functionalities, leading to the creation of responsive composite materials or thin films. The indolizine core, with its aromatic and heterocyclic nature, could further contribute to the electronic or optical properties of the resulting material. These responsive thin films based on boronic acid functional polymers are being explored as promising biocompatible materials for various biomedical applications. researchgate.net

Investigation as Corrosion Inhibitors

The prevention of metal corrosion is a critical aspect of industrial maintenance and safety. Organic molecules, particularly those containing heteroatoms and aromatic rings, are often effective corrosion inhibitors. While specific studies on this compound derivatives are limited, broader research on indolizine derivatives has demonstrated their significant potential in this field.

Novel indolizine derivatives have been synthesized and shown to be highly effective corrosion inhibitors for steel in acidic environments, such as 15 wt.% hydrochloric acid. researcher.liferesearchgate.net These compounds can be prepared from readily available precursors like quinoline (B57606) and pyridine (B92270). researcher.life Research indicates that these indolizine derivatives can achieve high inhibition efficiencies, often exceeding 99% at low concentrations (e.g., 0.1 wt.%) and elevated temperatures (e.g., 90°C). researcher.liferesearchgate.net Their performance is notably superior to that of some conventional inhibitors like benzyl (B1604629) quinolinium chloride (BQC) and does not require the use of toxic synergists like propargyl alcohol. researcher.lifeonepetro.org

The mechanism of inhibition is attributed to the adsorption of the indolizine derivatives onto the metal surface, forming a protective film. The presence of active adsorption sites in the indolizine structure allows for strong attachment to the steel surface, thereby preventing contact with the corrosive acid. researcher.life The table below summarizes the corrosion inhibition efficiency of some synthesized indolizine derivatives.

| Inhibitor | Concentration (wt.%) | Medium | Temperature (°C) | Inhibition Efficiency (%) |

| Indolizine Derivative 1 | 0.1 | 15 wt.% HCl | 90 | ~99 |

| Indolizine Derivative 2 | 0.1 | 15 wt.% HCl | 90 | >99 |

| Benzyl Quinolinium Chloride (BQC) | 1.0 | 15 wt.% HCl | 90 | 80.3 |

This data is based on research on indolizine derivatives, not specifically this compound derivatives. researcher.liferesearchgate.net

The inclusion of a boronic acid group at the 7-position of the indolizine ring could potentially enhance these corrosion inhibition properties through additional interaction mechanisms with the metal surface.

Crystal Engineering and Co-crystal Formation for Tailored Material Properties

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Co-crystals, which are multi-component crystals held together by non-covalent interactions, are a key area of focus in this field. While the crystal structure of a specific indolizine derivative (C22H12O2NBr) has been determined, broader research into the crystal engineering of this compound derivatives is an emerging area. researchgate.net

The boronic acid functional group is a versatile tool in crystal engineering. It can participate in strong hydrogen bonding interactions, often forming dimers or interacting with other functional groups to create predictable supramolecular synthons. For example, co-crystallization of 4-halophenylboronic acid with various pharmaceutical compounds has led to the formation of new molecular complexes with diverse hydrogen bonding networks. mdpi.com The formation of these co-crystals is influenced by factors such as the solvent and the molar ratio of the components. mdpi.com

The presence of both the indolizine core and the boronic acid group in this compound derivatives offers multiple sites for non-covalent interactions, making them promising candidates for the design of co-crystals with tailored properties. The indolizine ring can participate in π-π stacking and hydrogen bonding, while the boronic acid group can form robust hydrogen bonds with suitable co-formers. By carefully selecting co-formers, it may be possible to engineer co-crystals of this compound derivatives with specific physical properties, such as solubility, stability, or melting point. Traditional methods for co-crystal formation include solvent evaporation, grinding, and slurry methods.

Future Directions and Interdisciplinary Research Perspectives

Development of Green and Sustainable Synthetic Routes for Indolizin-7-ylboronic Acid

Conventional methods for the synthesis of indolizine (B1195054) derivatives often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents and expensive metal catalysts. ijettjournal.org The development of environmentally benign and sustainable synthetic methodologies is a critical area of future research. The principles of green chemistry, such as waste reduction, the use of renewable feedstocks, and energy efficiency, will be paramount in developing novel synthetic pathways for this compound.

Future research in this area should focus on several key strategies:

Biocatalysis: The use of enzymes, such as lipases, as biocatalysts offers a promising green alternative for the synthesis of the indolizine core. nih.gov Research into enzymes that can facilitate the key bond-forming reactions in the synthesis of this compound could lead to milder reaction conditions and improved selectivity.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles. researchgate.net The application of microwave-assisted organic synthesis (MAOS) to the preparation of this compound could offer a more energy-efficient and rapid synthetic route.

Transition-Metal-Free Reactions: The development of synthetic strategies that avoid the use of heavy metal catalysts is a key goal of green chemistry, as it minimizes the risk of metal contamination in the final products and reduces environmental impact. researchgate.net Exploring metal-free C-H borylation techniques for the direct synthesis of this compound from the parent indolizine would be a significant advancement.

Benign Solvent Systems: The replacement of volatile and toxic organic solvents with greener alternatives, such as water or ionic liquids, is a fundamental aspect of sustainable chemistry. ijettjournal.org Investigating the feasibility of synthesizing this compound in aqueous media or other eco-friendly solvent systems will be a crucial step towards a more sustainable process.

| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. |

| Transition-Metal-Free Reactions | Avoidance of toxic metal catalysts, cleaner products. |

| Benign Solvent Systems | Reduced environmental impact, improved safety. |

Advanced Mechanistic Studies on Reactivity and Biological Interactions

A thorough understanding of the reaction mechanisms and biological interactions of this compound is essential for its rational application in various fields. Future research should employ a combination of advanced analytical techniques and theoretical calculations to elucidate these fundamental aspects.

Key areas for investigation include:

Reactivity Profiling: A detailed investigation into the electrophilic and nucleophilic substitution patterns of the indolizine ring, as well as the reactivity of the boronic acid moiety, will provide a comprehensive understanding of its chemical behavior. This knowledge is crucial for designing novel synthetic transformations and functionalization strategies.

Biological Target Identification: Indolizine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net The boronic acid functional group is known to interact with the active sites of various enzymes, such as serine proteases. Future studies should focus on identifying the specific biological targets of this compound and its derivatives through techniques like affinity chromatography and proteomics.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold and subsequent evaluation of the biological activity of the resulting derivatives will be crucial for establishing clear structure-activity relationships. This will guide the design of more potent and selective therapeutic agents.

Synergistic Integration of Experimental and Computational Methodologies

The integration of experimental and computational approaches offers a powerful strategy for accelerating the discovery and development of new molecules with desired properties. In the context of this compound, a synergistic approach can provide deep insights that are not readily accessible through either methodology alone.

Future research should leverage this synergy in the following ways:

Predictive Modeling of Reactivity: Quantum mechanical calculations can be employed to model reaction pathways and predict the regioselectivity and stereoselectivity of various transformations involving this compound. nih.gov These theoretical predictions can then be validated through targeted experiments, leading to a more efficient optimization of reaction conditions.

Virtual Screening and Drug Design: Computational docking studies can be used to screen large libraries of virtual compounds derived from this compound against the binding sites of known biological targets. This in silico screening can help prioritize compounds for synthesis and experimental testing, thereby streamlining the drug discovery process.

Elucidation of Binding Modes: Molecular dynamics simulations can provide detailed information about the binding modes and interaction patterns of this compound derivatives with their biological targets. This information is invaluable for understanding the molecular basis of their biological activity and for designing next-generation analogs with improved affinity and selectivity.

| Research Area | Experimental Approach | Computational Approach | Synergistic Outcome |

| Reaction Mechanism | Kinetic studies, spectroscopic analysis | DFT calculations, transition state modeling | Deeper understanding of reactivity and selectivity. |

| Biological Activity | In vitro and in vivo assays | Molecular docking, QSAR studies | Rational design of more potent compounds. |

| Target Interaction | X-ray crystallography, NMR spectroscopy | Molecular dynamics simulations | Detailed insights into binding modes and interactions. |

Exploration of Novel Application Areas for this compound Derivatives in Emerging Technologies

Beyond its potential in medicinal chemistry, the unique electronic and photophysical properties of the indolizine core suggest that derivatives of this compound could find applications in various emerging technologies. The boronic acid moiety provides a convenient handle for incorporation into larger molecular architectures and materials.

Potential novel application areas to be explored include:

Organic Electronics: The electron-rich nature of the indolizine ring makes it an attractive building block for organic electronic materials. Derivatives of this compound could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Chemical Sensors: The boronic acid group is known to bind reversibly with diols, making it an excellent recognition element for saccharides. This property can be exploited to develop fluorescent or colorimetric sensors for the detection of biologically important sugars.

Bioimaging: The inherent fluorescence of many indolizine derivatives can be harnessed for bioimaging applications. By attaching specific targeting moieties to the this compound scaffold, it may be possible to develop fluorescent probes for the visualization of specific cells, tissues, or biological processes.

Q & A

Q. Methodological Answer :

- Purity Assessment : Use quantitative ¹¹B NMR to confirm boronic acid integrity and detect hydrolysis byproducts. Pair with elemental analysis (C, H, N) for stoichiometric validation .

- Stability Protocols :

- Mitigation Strategies : Stabilize with boronic ester protection (e.g., pinacol ester) for long-term storage, regenerating the acid via mild hydrolysis before use .

Advanced Question: How can researchers resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

Methodological Answer :

Contradictory catalytic data often arise from unaccounted variables:

Variable Screening : Systematically test solvent polarity (DMF vs. THF), base strength (Cs₂CO₃ vs. NaOAc), and catalyst loading (1–5 mol%) to identify optimal conditions .

Mechanistic Probes : Use DFT calculations to model transition states and identify steric/electronic barriers at the indolizine core. Compare with kinetic isotope effect (KIE) studies .

Reproducibility Checks : Cross-reference primary literature for experimental details (e.g., inert atmosphere rigor, substrate purity) and replicate protocols with controlled variables .

Data Analysis : Employ multivariate regression to isolate factors influencing yield discrepancies, reporting confidence intervals for reproducibility .

Advanced Question: What experimental strategies are recommended for studying the hydrolytic susceptibility of this compound in aqueous media?

Q. Methodological Answer :

- Kinetic Studies : Use pH-controlled buffers (pH 5–9) and monitor hydrolysis via UV-Vis spectroscopy (λ = 260–300 nm for boronic acid loss).

- Isotopic Labeling : Introduce deuterated water (D₂O) to track proton transfer mechanisms in hydrolysis pathways .

- Computational Modeling : Pair experimental kinetics with MD simulations to predict hydrolysis rates under physiological conditions (e.g., for drug delivery applications) .

Contradiction Management : Address pH-dependent stability discrepancies by standardizing buffer ionic strength and temperature across studies .

Advanced Question: How can researchers integrate this compound into multicomponent reactions while minimizing side-reactions?

Q. Methodological Answer :

- Sequential vs. One-Pot Approaches :

- Side-Reaction Mitigation :

Data Validation : Compare GC-MS profiles of crude reaction mixtures with purified products to quantify side-product formation .

Basic Question: What spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?

Q. Methodological Answer :

- Core Techniques :

- Advanced Methods :

- X-ray crystallography for unambiguous structural confirmation (if crystalline derivatives are obtainable).

- IR spectroscopy to detect B-O stretching vibrations (~1340 cm⁻¹) .

Advanced Question: How should researchers design a systematic review to evaluate the pharmacological potential of this compound?

Q. Methodological Answer :

- Literature Synthesis :

- Data Extraction : Tabulate IC₅₀ values, assay conditions (cell lines, controls), and structural analogs to identify trends.

- Bias Mitigation : Apply Cochrane risk-of-bias tools for in vitro studies (e.g., blinding, replication adequacy) .

Contradiction Analysis : Highlight discrepancies in reported bioactivity due to assay variability (e.g., ATP concentrations in kinase assays) .

Advanced Question: What computational chemistry approaches are most effective for predicting the reactivity of this compound in novel reactions?

Q. Methodological Answer :

- DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the indolizine core.

- Transition State Analysis : Use QM/MM methods to model cross-coupling transition states, focusing on steric interactions at the 7-position .

- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict feasible substrates and catalysts .

Validation : Compare computational predictions with experimental screening results (e.g., 96-well plate reaction arrays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.